molecular formula C23H27N3O B11331083 [3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-tert-butylphenyl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-tert-butylphenyl)methanone

Cat. No.: B11331083
M. Wt: 361.5 g/mol
InChI Key: JOAREQMNLHXWTO-UHFFFAOYSA-N
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Description

2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a piperidine ring substituted with a tert-butylbenzoyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the tert-butylbenzoyl group. The final step involves the formation of the benzodiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the piperidine and benzodiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C23H27N3O/c1-23(2,3)18-12-10-16(11-13-18)22(27)26-14-6-7-17(15-26)21-24-19-8-4-5-9-20(19)25-21/h4-5,8-13,17H,6-7,14-15H2,1-3H3,(H,24,25)

InChI Key

JOAREQMNLHXWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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